2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
Description
The compound 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a triazolothiadiazole derivative characterized by a fused bicyclic core structure. This scaffold combines a 1,2,4-triazole and 1,3-thiazole ring system, substituted with a 4-chlorophenyl group at position 5 and a sulfanyl-acetamide moiety at position 2.
Triazolothiadiazole derivatives are known for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and vasodilatory properties . The presence of the 4-chlorophenyl group may enhance electron-withdrawing effects, stabilizing interactions with biological targets such as enzymes or receptors . The ethoxy group in the acetamide substituent likely contributes to metabolic stability compared to shorter alkoxy chains .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c1-2-27-16-9-7-15(8-10-16)22-18(26)12-29-20-24-23-19-25(20)17(11-28-19)13-3-5-14(21)6-4-13/h3-11H,2,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMOZFWDROFICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 3-amino-1,2,4-triazole to form the intermediate 5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazole. This intermediate is then reacted with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines .
Scientific Research Applications
2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .
Comparison with Similar Compounds
Triazolo[3,4-b]thiadiazoles with Pyridyl Substituents
Compounds such as 3-(3-pyridyl)-6-substituted-s-triazolo[3,4-b]thiadiazoles (e.g., 2a–2s from ) share the triazolothiadiazole core but feature a pyridyl group instead of 4-chlorophenyl. These derivatives exhibit vasodilatory activity, with IC₅₀ values ranging from 10–50 μM in aortic ring assays . The pyridyl group’s electron-deficient nature may facilitate hydrogen bonding with vascular targets, whereas the 4-chlorophenyl group in the target compound could favor hydrophobic interactions in antimicrobial contexts .
Alkyl/Aryl-Substituted Triazolothiadiazoles
Compounds like 3-alkyl-6-aryloxymethyl triazolothiadiazoles () demonstrate that alkyl or aryloxy groups at position 6 improve lipid solubility. For example, derivatives with methyl or benzyl groups exhibit enhanced anti-inflammatory activity (e.g., 70–80% inhibition of carrageenan-induced edema at 50 mg/kg) compared to unsubstituted analogues . The target compound’s 4-ethoxyphenyl group may similarly enhance tissue penetration but with reduced steric hindrance compared to bulkier aryloxy substituents .
Acetamide Side Chain Variants
N-(3-Methylphenyl)Acetamide Derivatives
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS 332947-80-5, ) replaces the ethoxyphenyl group with a 3-methylphenyl moiety. Computational studies suggest that methyl groups may decrease solubility (logP ~4.2) compared to the ethoxy variant (estimated logP ~3.8) .
Thiadiazole-Based Analogues
The compound 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide (CAS 499101-97-2, ) replaces the triazolothiadiazole core with a 1,3,4-thiadiazole ring. Thiadiazole derivatives often exhibit lower antimicrobial potency (MIC ~25–100 μg/mL) compared to triazolothiadiazoles (MIC ~5–20 μg/mL) .
Key Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound likely enhances binding to microbial enzymes (e.g., dihydrofolate reductase) via halogen bonding, a feature less pronounced in pyridyl or methyl-substituted analogues .
- Heterocycle Impact: The triazolothiadiazole core’s fused structure provides rigidity for target recognition, whereas non-fused thiadiazoles exhibit conformational flexibility, reducing target affinity .
Further studies are needed to validate the target compound’s specific bioactivity profile, particularly in antimicrobial or anti-inflammatory assays. Structural modifications, such as replacing ethoxy with methoxy groups, could refine pharmacokinetic properties .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 365.87 g/mol. The compound features a unique combination of triazole and thiazole rings, which are known for their significant biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It has been shown to increase the Bax/Bcl-2 ratio and activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at specific phases (G2/M), which is critical in cancer therapy.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cytotoxicity Tests : The compound exhibited significant cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating potent activity. For example:
- MCF-7: IC50 = 5.36 µg/mL
- HepG2: IC50 = 10.10 µg/mL
These results suggest that the compound selectively targets cancer cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- Antibacterial and Antifungal Tests : It demonstrated effectiveness against several bacterial strains and fungi in vitro. Comparative studies revealed that its antibacterial activity was comparable to standard antibiotics.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives related to the compound against MCF-7 and HepG2 cells. The results indicated that modifications in the chemical structure significantly influenced the activity levels:
| Compound | Structure Modification | IC50 (µg/mL) |
|---|---|---|
| Original | None | 10.10 |
| Modified | Ethoxy Group Shift | 5.36 |
| Modified | Benzyl Moiety | 2.32 |
This highlights the importance of structural variations in enhancing biological activity.
Study 2: Mechanistic Insights
Another study investigated the mechanism by which the compound induces apoptosis in cancer cells. It was found that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, leading to enhanced apoptotic signaling pathways.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, such as condensing triazole precursors with thiol-containing acetamides. For example:
- Reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under reflux with glacial acetic acid, followed by solvent evaporation .
- Coupling chloroacetyl chloride with 2-amino-5-aryl-methylthiazole derivatives in dioxane using triethylamine as a base, then recrystallizing from ethanol-DMF . Key parameters: Temperature (20–25°C for exothermic steps), solvent choice (dioxane for solubility), and catalyst (triethylamine to neutralize HCl). Optimizing stoichiometry (1:1 molar ratios) and reaction time (4–6 hours) achieves yields of 70–85% .
Q. Which spectroscopic methods are most reliable for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., sulfanyl, acetamide) and confirm substitution patterns .
- IR Spectroscopy : Detects characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- LC-MS : Validates molecular weight and detects impurities. High-resolution mass spectrometry (HRMS) is critical for exact mass confirmation . Sample purity is ensured via thin-layer chromatography (TLC) or HPLC, with recrystallization in ethanol-DMF as a final purification step .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
Initial screening should include:
- Cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) to assess antiproliferative effects .
- Antimicrobial testing (e.g., agar diffusion for bacterial/fungal strains) .
- Enzyme inhibition studies (e.g., kinase or protease assays) to identify mechanistic targets . Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (1–100 µM) are essential for validating activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
SAR strategies include:
- Systematic substitution : Varying substituents on the triazole, chlorophenyl, or ethoxyphenyl groups to assess impact on activity .
- Bioisosteric replacement : Replacing the sulfanyl group with selenyl or ether linkages to improve metabolic stability .
- Pharmacophore mapping : Computational modeling (e.g., Schrödinger’s Phase) identifies critical binding motifs . Example: Substituting 4-ethoxyphenyl with 4-fluorophenyl enhances lipophilicity and bioavailability in murine models .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from:
- Cell line heterogeneity : Test across multiple lines (e.g., HeLa, MCF-7) .
- Assay conditions : Standardize incubation time (48–72 hours), serum concentration (5–10% FBS), and solvent controls (DMSO ≤0.1%) .
- Batch variability : Ensure consistent synthesis and purity (>95% by HPLC) across studies .
Q. What methodologies are used to study pharmacokinetic properties like absorption and metabolism?
- ADME assays : Use Caco-2 cell monolayers for intestinal absorption potential .
- Microsomal stability : Incubate with liver microsomes (human/rat) to predict metabolic clearance .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free drug fraction . Computational tools (e.g., SwissADME) predict logP, solubility, and CYP450 interactions .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Kinase profiling : Use PamGene® kinase arrays to detect inhibition of specific pathways .
Q. How can advanced structural analysis resolve ambiguities in crystallographic data?
- X-ray crystallography : Co-crystallize with target proteins (e.g., Bcl-2) to determine binding modes .
- Dynamic NMR : Study conformational flexibility in solution (e.g., ROESY for spatial proximity) .
- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | Ethanol, glacial acetic acid, reflux (4 hr) | 75–80 | |
| Thioacetamide coupling | Chloroacetyl chloride, triethylamine, dioxane | 70–85 |
Q. Table 2: Biological Assay Parameters
| Assay Type | Cell Line/Model | Concentration Range | Key Metrics |
|---|---|---|---|
| Cytotoxicity | HeLa, MCF-7 | 1–100 µM | IC₅₀, selectivity index |
| Antimicrobial | S. aureus, E. coli | 10–200 µg/mL | MIC, zone of inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
